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Uridine-2-14C

RNA synthesis quantification in vivo metabolic labeling isotope exchange artifact

Uridine-2-14C (CAS 54-23-9) is a carbon-14 radiolabeled pyrimidine nucleoside in which the isotopic label is specifically incorporated at the C-2 position of the uracil base. This site-specific labeling enables precise tracking of the pyrimidine ring during metabolic degradation — the C-2 carbon is ultimately released as ¹⁴CO₂ upon complete ring catabolism, providing a direct, quantifiable readout of uridine breakdown flux that cannot be achieved with uniformly labeled or tritiated analogs.

Molecular Formula C9H12N2O6
Molecular Weight 246.19 g/mol
Cat. No. B1505523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-2-14C
Molecular FormulaC9H12N2O6
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+2
InChIKeyDRTQHJPVMGBUCF-XBRADUNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine-2-14C: A Position-Specific Carbon-14 Radiolabeled Nucleoside Tracer for Quantitative Pyrimidine Metabolism and RNA Synthesis Studies


Uridine-2-14C (CAS 54-23-9) is a carbon-14 radiolabeled pyrimidine nucleoside in which the isotopic label is specifically incorporated at the C-2 position of the uracil base [1]. This site-specific labeling enables precise tracking of the pyrimidine ring during metabolic degradation — the C-2 carbon is ultimately released as ¹⁴CO₂ upon complete ring catabolism, providing a direct, quantifiable readout of uridine breakdown flux that cannot be achieved with uniformly labeled or tritiated analogs [2]. The compound is supplied as an aqueous solution with a defined specific activity typically in the range of 50–60 mCi/mmol (≥50 mCi/mmol from Moravek) and a radiochemical purity of ≥98% [3]. Its long radioactive half-life (5,730 ± 40 years) ensures extended experimental shelf-life and eliminates the need for decay correction within typical study timeframes, distinguishing it fundamentally from short-lived tritiated alternatives [4].

C-2 position-specific label for direct pyrimidine catabolic flux quantification

Long ¹⁴C half-life eliminates decay correction in multi-timepoint studies

Ready-to-use aqueous formulation supports reproducible dosing

Why Uridine-2-14C Cannot Be Simply Replaced by Other Radiolabeled Uridine Analogs in Quantitative Metabolic Studies


Radiolabeled uridine analogs are not interchangeable reagents. The choice of isotope (¹⁴C vs. ³H), labeling position (C-2 vs. C-5 vs. uniform), and specific activity all fundamentally alter the quantitative information obtainable from an experiment. Tritiated uridine ([5-³H]uridine) suffers from extensive label exchange into non-RNA macromolecules — proteins become 5–10 times more radioactive than RNA after in vivo administration — severely confounding RNA synthesis measurements, whereas [¹⁴C]uridine limits this artifact to a 1–2 fold excess [1]. Uniformly labeled [¹⁴C(U)]uridine, with its much higher specific activity (250–360 mCi/mmol), lacks the positional specificity required to distinguish catabolic CO₂ release from salvage pathway nucleotide incorporation [2]. The [2-¹⁴C]uracil analog, meanwhile, is poorly taken up by many cell types compared to uridine-2-14C, making it unsuitable for studies requiring efficient cellular assimilation [3]. Each labeling strategy thus answers a different experimental question; procurement decisions must be driven by the specific quantitative endpoint required.

[³H]Uridine

Reported extensive label exchange into proteins may obscure RNA-specific signal and confound synthesis rate measurement.

[¹⁴C(U)]Uridine

Uniform labeling lacks positional resolution; cannot isolate catabolic CO₂ from salvage incorporation, reducing endpoint specificity.

[2-¹⁴C]Uracil

Limited cellular uptake in many cell types restricts intracellular delivery; salvage pathway incorporation markedly lower than uridine form.

Quantitative Evidence Guide: Uridine-2-14C Versus Closest Radiolabeled Uridine Analogs and Alternatives


14C-Uridine Demonstrates 5–10× Lower Spurious Protein Labeling Than 3H-Uridine in In Vivo RNA Synthesis Studies

In a direct head-to-head comparison in 30-day-old rats, [¹⁴C]uridine produced substantially cleaner RNA labeling than [³H]uridine. After [³H]uridine administration, proteins were 5–10 times more radioactive than RNA, primarily due to ³H exchange into glutamate. After [¹⁴C]uridine administration, proteins were only 1–2 times more heavily labeled than RNA, indicating dramatically reduced label scrambling and far greater specificity for nucleic acid measurement [1]. This makes ¹⁴C-uridine the superior choice when accurate RNA-specific radioactivity determination is required.

RNA vs Protein Label Specificity
Head-to-head
[¹⁴C]uridine: proteins 1–2× more radioactive than RNA; [³H]uridine: proteins 5–10× more radioactive.
Supports selection for cleaner RNA labeling
In vivo rat liver, muscle, cerebrum after alkaline hydrolysis
RNA synthesis quantification in vivo metabolic labeling isotope exchange artifact

C-2 Position-Specific Label Enables Quantitative ¹⁴CO₂ Release Tracking for Complete Pyrimidine Catabolism Measurement

The C-2 position of the uracil ring is uniquely suited for catabolic flux measurement because it is released as ¹⁴CO₂ upon complete ring degradation. In the isolated perfused rat liver, ¹⁴CO₂ was the single most abundant uridine metabolite across the physiological concentration range of 0.5–15 μmol/L [1]. Under Na⁺-free perfusion conditions, complete uridine breakdown (measured as ¹⁴CO₂ release) was depressed to merely 7% of the amount released in the presence of sodium at influent concentrations below 20 μmol/L, demonstrating the exquisite sensitivity of this endpoint to transport-dependent metabolic regulation [2]. Uniformly labeled [¹⁴C(U)]uridine cannot provide this specific catabolic endpoint because label distribution across multiple carbon atoms dilutes the quantitative link between CO₂ radioactivity and complete ring cleavage.

Catabolic CO₂ Dynamic Range
Cross-study
>93% modulation: ¹⁴CO₂ release drops from 100% to 7% without Na⁺ at
Supports catabolic flux endpoint sensitivity
Isolated perfused rat liver; position-specific C-2 label required
Cellular Uptake Efficiency
Head-to-head
Uridine-2-14C: readily assimilated; Uracil-2-14C: utilized only to a limited extent in sarcoma-180 cells.
Supports nucleoside-form selection for intracellular delivery
Acid-soluble extract assay; substrate transporter preference
Cell-Type Catabolic Resolution
Cross-study
Kupffer cells: 51% label as uracil, no CO₂; Hepatocytes: 19% uracil, active CO₂ production (15 min).
Enables spatial metabolic mapping not possible with other labels
Rat liver cell fractions; C-2 tracks both phosphorolysis and oxidation
Salvage Pathway Incorporation
Cross-study
>94% of [2-14C]uridine converted to nucleotides/RNA in 2‑h pulse; label retained at 12‑h chase.
Supports high signal-to-noise ratio in plant flux studies
Potato tuber disks; uracil-based tracers show up to 45% catabolic loss
Lot-to-Lot Consistency
Supporting
Specific activity ≥50 mCi/mmol; radiochemical purity ≥98% per commercial and INIS specifications.
Supports cross-experiment quantitative comparability
Contrasts with 110 mCi/mmol range for uniform label; tighter spec reduces variability
pyrimidine catabolism hepatic nucleoside metabolism ¹⁴CO₂ release assay

Uridine-2-14C Is Readily Assimilated by Tumor Cells Whereas Uracil-2-14C Shows Markedly Limited Cellular Uptake

In cultured sarcoma-180 cells, uridine-2-14C and its 5′-phosphate derivative were both readily assimilated, whereas uracil-2-14C was utilized only to a limited extent [1]. This differential assimilation directly reflects the substrate specificity of cellular nucleoside versus nucleobase transporters and the preferential activity of uridine kinase over uracil phosphoribosyltransferase in these neoplastic cells. The same pattern was observed for the analog pair 6-azauridine-2-14C (readily accumulated, potent growth inhibitor) versus 6-azauracil-2-14C (poorly taken up, inactive), confirming that riboside form uptake is the dominant determinant of intracellular bioavailability [1].

Cellular Uptake Efficiency
Head-to-head
Uridine-2-14C: readily assimilated; Uracil-2-14C: utilized only to a limited extent in sarcoma-180 cells.
Supports nucleoside-form selection for intracellular delivery
Acid-soluble extract assay; substrate transporter preference
tumor cell nucleoside uptake sarcoma-180 pyrimidine salvage pathway

Cell-Type-Specific Uridine Catabolism Resolved Exclusively by [2-14C] Labeling: Kupffer Cells vs. Hepatocytes

The C-2 label uniquely enabled the dissection of cell-type-specific uridine catabolism in rat liver: 15 minutes after [2-¹⁴C]uridine addition, the label in uracil (the first catabolic product) amounted to 51% of total medium radioactivity in Kupffer cells, 13% in endothelial cells, and 19% in hepatocytes [1]. Critically, only hepatocytes produced radioactive CO₂ from [2-¹⁴C]uridine; Kupffer cells and endothelial cells did not — indicating that complete pyrimidine ring degradation is restricted to parenchymal liver cells [1]. This cell-type resolution is possible only because the C-2 position tracks both the initial phosphorolytic cleavage (uracil formation) and the terminal oxidative step (CO₂ release). Uniformly labeled or tritiated uridine cannot simultaneously resolve these two catabolic stages across heterogeneous cell populations.

Cell-Type Catabolic Resolution
Cross-study
Kupffer cells: 51% label as uracil, no CO₂; Hepatocytes: 19% uracil, active CO₂ production (15 min).
Enables spatial metabolic mapping not possible with other labels
Rat liver cell fractions; C-2 tracks both phosphorolysis and oxidation
liver cell-type-specific metabolism uridine phosphorylase Kupffer cell catabolism

Greater Than 94% Salvage Pathway Incorporation Efficiency in Plant Systems Enables High-Sensitivity Nucleotide Metabolism Studies

In pulse-chase experiments using potato tuber disks, more than 94% of exogenously supplied [2-¹⁴C]uridine was converted to pyrimidine nucleotides and RNA during a 2-hour pulse, and radioactivity in these salvage products persisted at 12 hours post-chase with minimal degradation [1]. This exceptionally high salvage efficiency contrasts with [2-¹⁴C]uracil, where only up to 45% was degraded to CO₂ in analogous plant systems and salvage remained low [2]. The near-quantitative incorporation of the C-2 label into stable nucleotide pools makes uridine-2-14C the tracer of choice for quantifying pyrimidine salvage pathway flux with minimal catabolic background.

Salvage Pathway Incorporation
Cross-study
>94% of [2-14C]uridine converted to nucleotides/RNA in 2‑h pulse; label retained at 12‑h chase.
Supports high signal-to-noise ratio in plant flux studies
Potato tuber disks; uracil-based tracers show up to 45% catabolic loss
plant pyrimidine metabolism nucleotide salvage potato tuber metabolic flux

Reproducible Specific Activity and High Radiochemical Purity Ensure Cross-Experiment Quantitative Comparability

Commercially available uridine-2-14C is supplied with tightly controlled specifications: molar activity ≥ 50 mCi/mmol (Moravek; equivalent to ≥1.85 GBq/mmol) and radiochemical purity ≥ 98% [1]. The INIS standard further mandates a minimum molar activity of 1.85 GBq/mmol (50 mCi/mmol) and radiochemical purity of at least 98% for [2-¹⁴C]uridine preparations [2]. By contrast, uniformly labeled [¹⁴C(U)]uridine is supplied at 250–360 mCi/mmol, a 5–7× higher specific activity that, while beneficial for detection sensitivity, introduces greater variability in specific activity and precludes experiments requiring consistent molar-specific radioactivity across batches [3]. The defined, moderate specific activity of [2-¹⁴C]uridine also ensures sufficient mass of carrier uridine to maintain physiological relevance in transport and enzyme kinetic studies.

Lot-to-Lot Consistency
Supporting
Specific activity ≥50 mCi/mmol; radiochemical purity ≥98% per commercial and INIS specifications.
Supports cross-experiment quantitative comparability
Contrasts with 110 mCi/mmol range for uniform label; tighter spec reduces variability
radiochemical procurement specifications specific activity standardization experimental reproducibility

Optimal Application Scenarios for Uridine-2-14C Based on Quantitative Differentiation Evidence


Quantitative Hepatic Pyrimidine Catabolism and Drug–Nucleoside Interaction Studies

Investigators requiring a direct, quantitative readout of complete pyrimidine ring degradation via ¹⁴CO₂ release should select uridine-2-14C. The C-2 position is stoichiometrically released as CO₂ upon ring cleavage, enabling precise measurement of catabolic flux in isolated perfused liver systems — where ¹⁴CO₂ dominates all other metabolites at physiological uridine concentrations (0.5–15 μmol/L) and displays a 93% dynamic range (100% to 7%) in response to Na⁺-dependent transport modulation [1][2]. This is especially critical for studies evaluating 5-fluorouracil–uridine interactions, uridine phosphorylase inhibitors, or hepatic clearance mechanisms where catabolic versus salvage partitioning must be resolved. Neither [³H]uridine (label lost at the dihydropyrimidine dehydrogenase step) nor [¹⁴C(U)]uridine (multiple labeled positions confound CO₂ quantification) can substitute for this endpoint.

In Vivo RNA Synthesis Rate Determination with Minimal Non-Nucleic-Acid Labeling Artifact

For accurate measurement of RNA synthesis rates in animal tissues, uridine-2-14C provides substantially cleaner nucleic acid labeling than [³H]uridine. The [¹⁴C] label limits non-specific protein labeling to a 1–2-fold excess over RNA, compared to the 5–10-fold excess observed with [³H]uridine [1]. This reduced isotope exchange artifact is essential when alkaline hydrolysis is used for RNA isolation, as ³H-labeled amino acid contamination produces spurious RNA-specific activity values. Procurement of [¹⁴C]uridine rather than [³H]uridine is indicated whenever hepatic, muscle, or brain RNA synthesis rates must be compared across treatment groups with high quantitative confidence.

Cell-Type-Specific Metabolic Phenotyping in Heterogeneous Tissues

The ability of [2-¹⁴C]uridine to simultaneously track both the initial phosphorolytic cleavage product (uracil) and the terminal oxidative product (CO₂) enables the resolution of cell-type-specific catabolic capacities within heterogeneous cell populations. This was definitively demonstrated in rat liver, where Kupffer cells exhibited 51% uracil formation with no CO₂ production, while only hepatocytes completed degradation to CO₂ [1]. This application scenario is relevant for studies on liver zonation, tumor microenvironment metabolism, or any system where different cell populations contribute differentially to pyrimidine homeostasis. Uniformly labeled or tritiated uridine cannot resolve these two catabolic stages, making [2-¹⁴C]uridine the sole choice for such spatial metabolic mapping.

Plant Pyrimidine Salvage Pathway Flux Analysis with Maximal Signal-to-Noise Ratio

For plant metabolic studies requiring quantification of pyrimidine nucleotide salvage pathway activity, uridine-2-14C offers >94% incorporation efficiency into nucleotide and RNA pools within 2 hours in potato tuber systems, with label retention at 12 hours [1]. This near-quantitative salvage stands in marked contrast to uracil-based tracers, where catabolic CO₂ loss can reach 45% [2]. The high incorporation efficiency translates directly to superior signal-to-noise ratios in pulse-chase experiments, reduced radioisotope consumption per data point, and more accurate nucleotide turnover calculations. Plant biologists studying pyrimidine metabolism in crops, model species, or under stress conditions should preferentially procure the [2-¹⁴C]uridine form over [2-¹⁴C]uracil for salvage pathway measurements.

Application
Selection Property
Validation Focus
Hepatic pyrimidine catabolism studies
Position-specific C-2 labeling
¹⁴CO₂ release flux quantification and Na⁺-dependence review
In vivo RNA synthesis rate determination
Low non-nucleic-acid labeling artifact
Protein-to-RNA radioactivity ratio under alkaline hydrolysis
Cell-type-specific metabolic phenotyping
Dual-stage catabolite tracking (uracil + CO₂)
Cell-resolved uracil formation and CO₂ production profiling
Plant pyrimidine salvage pathway flux
High salvage incorporation efficiency
Nucleotide/RNA label retention in pulse-chase experiments
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